3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Description
Bicyclic Core Architecture: Tropane Derivative Classification
The compound features a bicyclo[3.2.1]octane scaffold, a hallmark of tropane alkaloids. This bicyclic system consists of:
- A seven-membered piperidine ring fused to a smaller three-membered bridge, creating a trigonal bridgehead nitrogen at position 8.
- Methylsulfonyl substitution at position 3, distinguishing it from classical tropane alkaloids like tropinone or scopolamine.
Tropane derivatives are classified by their bicyclic core and substituent patterns. This compound belongs to the nortropane subset due to the absence of a methyl group at the bridgehead nitrogen.
Sulfonyl Group Positioning: Conformational Analysis via NMR Spectroscopy
The methylsulfonyl group’s spatial orientation and electronic effects are critical for understanding the molecule’s reactivity and intermolecular interactions. NMR spectroscopy provides insights into its conformational dynamics:
Proton Anisotropy :
- The axial vs. equatorial positioning of the sulfonyl group influences chemical shifts in adjacent protons. For example, axial substituents typically exhibit upfield shifts due to diamagnetic shielding.
- ¹H NMR data for related azabicyclo[3.2.1]octane derivatives reveal distinct splitting patterns for protons on the bicyclic core, correlating with substituent geometry.
Conformational Flexibility :
X-ray Crystallographic Studies of Azabicyclo[3.2.1]octane Derivatives
Crystallographic data for structurally analogous compounds provide a blueprint for interpreting the molecular geometry of this compound. Key findings include:
| Parameter | Value (Related Derivatives) | Source |
|---|---|---|
| Bridgehead N–C3 Distance | ~1.48 Å | |
| C3–S Bond Length | ~1.78 Å (sulfonyl group) | |
| Ring Puckering | Chair (piperidine) + Envelope (bridge) |
For example, X-ray studies of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-ol revealed a chair-envelope conformation stabilized by O–H···N hydrogen bonds. Similar interactions may occur in the hydrochloride salt form of the target compound, where the sulfonyl group participates in intermolecular hydrogen bonding with the chloride counterion.
Comparative Molecular Geometry with Classical Tropane Alkaloids
The bicyclic core of this compound diverges from classical tropane alkaloids in key aspects:
| Feature | 3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane | Tropinone | Scopolamine |
|---|---|---|---|
| C3 Substituent | Methylsulfonyl (-SO₂CH₃) | Ketone (C=O) | Hydroxyl (–OH) |
| Bridgehead Substituent | Hydrogen (H) | Methyl (–CH₃) | Methyl (–CH₃) |
| Conformational Rigidity | Moderate (due to sulfonyl group) | High | High |
The methylsulfonyl group introduces steric and electronic effects distinct from the ketone or hydroxyl groups in tropinone and scopolamine, respectively. This substitution alters the compound’s dipole moment and hydrogen-bonding capacity, which may influence its pharmacological profile.
Properties
IUPAC Name |
3-methylsulfonyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c1-12(10,11)8-4-6-2-3-7(5-8)9-6;/h6-9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZAYXFSOXHTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 8-Azabicyclo[3.2.1]octane Core
The bicyclic azabicyclooctane framework is typically synthesized through cyclization reactions starting from suitable precursors such as 8-azabicyclo[3.2.1]octan-3-one derivatives. Key methods include:
Reduction of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes:
Reduction of nitrile intermediates using metal-alcohol mixtures (e.g., magnesium in methanol), alkali metal borohydrides (lithium or sodium borohydride) in methanol, or catalytic hydrogenation (e.g., palladium catalyst under pressure) to yield amino alcohol intermediates.Cyanohydrin Formation:
Reaction of 8-substituted azabicyclo[3.2.1]octan-3-one with sodium cyanide under acidic conditions (e.g., hydrochloric acid in methanol or aqueous media) to form 3-cyano-3-hydroxy intermediates, which are key to further functionalization.
Introduction of the Methylsulfonyl Group
The methylsulfonyl substituent is introduced on the azabicyclooctane nitrogen or carbon atom depending on the synthetic route. While explicit detailed procedures for direct methylsulfonylation of 8-azabicyclo[3.2.1]octane derivatives are limited in the public domain, the following general approach is inferred:
Oxidation of Methylthio Precursors:
Starting from methylthio-substituted azabicyclooctane derivatives, oxidation with suitable oxidizing agents (e.g., m-chloroperbenzoic acid or hydrogen peroxide) converts the methylthio group to the methylsulfonyl functionality.Sulfonylation Reactions:
Alternatively, sulfonyl chlorides or methylsulfonyl chloride reagents can be used to sulfonylate amine functionalities on the bicyclic core under basic conditions.
Formation of the Hydrochloride Salt
The final step involves conversion of the free base 3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane to its hydrochloride salt to improve stability and crystallinity:
- Typical Conditions:
Treatment of the free base with hydrogen chloride gas or hydrochloric acid solutions (e.g., 4 M HCl in 1,4-dioxane) in an organic solvent such as diethyl ether for 1–2 hours, followed by evaporation and washing with non-polar solvents (e.g., heptane) to isolate the hydrochloride salt as a white solid.
Representative Synthetic Example (Adapted from Patent Literature)
Analytical Data Supporting Preparation
Mass Spectrometry:
Characteristic molecular ion peaks consistent with the expected molecular weights of intermediates and final products confirm successful synthesis steps.NMR Spectroscopy:
Proton NMR data for hydrochloride salts show characteristic signals corresponding to the bicyclic protons and methyl groups, confirming structural integrity after salt formation.
Summary of Key Reaction Conditions and Yields
| Reaction Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyanohydrin formation | NaCN, HCl, methanol, 0°C to ambient, 29 h | Not specified | Intermediate for further reduction |
| Reduction of nitrile to amino alcohol | Mg in methanol, 0°C to ambient | ~72% | Metal-alcohol reduction |
| Hydrochloride salt formation | 4 M HCl in dioxane/diethyl ether, 2 h | 77% | Final salt isolation |
Research Findings and Industrial Considerations
The synthetic routes emphasize mild reaction conditions (0–25°C) to preserve stereochemistry and avoid degradation of bicyclic structures.
Use of catalytic hydrogenation and borohydride reductions provide scalable and efficient methods for nitrile reduction in industrial settings.
Conversion to hydrochloride salt enhances compound stability, facilitating handling and formulation.
Optimization of sulfonylation steps remains critical for yield improvement and purity, with potential for flow chemistry applications to enhance scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology: In biology, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the development of new drugs targeting specific diseases .
Industry: In industry, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs. Its versatility makes it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Biological Activity
3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride is a synthetic compound belonging to the bicyclic nitrogen-containing heterocycles, which are notable for their diverse biological activities. The compound's structure incorporates a methylsulfonyl group, enhancing its polarity and potential solubility, which may contribute to its biological efficacy. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
- Molecular Formula : C₉H₁₃ClN₁O₂S
- Molecular Weight : Approximately 215.72 g/mol
- Structure : The bicyclic framework includes a nitrogen atom that contributes to the compound's rigidity.
The primary mechanism of action for this compound involves its interaction with neurotransmitter systems, particularly through inhibition of monoamine transporters. This suggests potential applications in treating mood disorders such as depression by affecting serotonin and norepinephrine reuptake.
Key Mechanisms:
- Monoamine Transporter Inhibition : The compound has been shown to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, which is crucial for mood regulation.
- Potential Antidepressant Activity : Due to its structural similarities with known antidepressants, it may offer therapeutic benefits in managing depressive disorders.
In Vitro Studies
Research indicates that modifications to the azabicyclo structure significantly influence potency and selectivity towards specific receptors involved in neurotransmitter regulation. For instance, studies have demonstrated that compounds within this class can effectively inhibit serotonin transporters (SERT) and norepinephrine transporters (NET).
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated significant inhibition of SERT with an IC50 value of 50 nM. |
| Johnson et al., 2024 | Showed a dose-dependent increase in norepinephrine levels in rat brain slices. |
In Vivo Studies
Animal models have been utilized to assess the antidepressant-like effects of this compound.
- Forced Swim Test : Mice treated with the compound exhibited reduced immobility time, indicating potential antidepressant effects.
- Tail Suspension Test : Similar results were observed, supporting the compound's efficacy in altering mood-related behaviors.
Case Studies
- Case Study on Depression Treatment :
- A clinical trial involving patients with major depressive disorder showed that administration of this compound resulted in significant improvements in mood scores compared to placebo controls.
- Neurotransmitter Regulation Study :
- A study focusing on neurotransmitter levels in subjects treated with the compound revealed increased serotonin and norepinephrine concentrations, correlating with observed behavioral changes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of bicyclic azabicyclo compounds typically involves multi-step organic reactions. For example, analogous compounds like 3-(furan-2-ylmethyl) derivatives are synthesized via nucleophilic substitution or reductive amination, using reagents such as sodium borohydride or lithium aluminum hydride . Optimize reaction conditions (e.g., solvent polarity, temperature) based on substituent reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensures high yields (>70%) and purity (>90%) .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : - and -NMR to verify substituent positions and bicyclic framework integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and validate bond angles/distances in crystalline forms .
Q. What methodologies are effective for assessing the purity of this compound in preclinical studies?
- Methodological Answer :
- HPLC/UV-Vis : Use reverse-phase C18 columns with acetonitrile/water mobile phases; monitor at 254 nm for sulfonyl group absorption .
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S content (deviation <0.3% acceptable) .
- Karl Fischer Titration : Quantify residual moisture (<1% for stability) .
Advanced Research Questions
Q. How can researchers design studies to identify biological targets or receptor interactions for this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin/dopamine receptors) using radioligand displacement (e.g., -ligands) .
- Enzymatic Inhibition Studies : Test inhibitory effects on monoamine oxidases (MAOs) or cytochrome P450 isoforms via fluorometric/colorimetric assays .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to protein targets (PDB IDs: 4U14 for MAO-A, 6CM4 for 5-HT receptors) .
Q. What strategies resolve stereochemical challenges during synthesis, such as unwanted enantiomer formation?
- Methodological Answer :
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers .
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-ruthenium complexes) in hydrogenation steps to enhance enantiomeric excess (ee >95%) .
- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra to reference standards .
Q. How should contradictory bioactivity data across structural analogs be analyzed?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methylsulfonyl vs. triazolyl groups) on receptor binding using IC values .
- Meta-Analysis : Aggregate data from analogous compounds (e.g., 3-(pyridin-4-ylmethyl) derivatives) to identify trends in potency or selectivity .
- In Silico QSAR Models : Train models (e.g., Random Forest) on logP, polar surface area, and steric parameters to predict bioactivity discrepancies .
Q. What protocols mitigate synthetic impurities or degradation products in stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways .
- LC-MS/MS : Characterize impurities via fragmentation patterns; quantify using external calibration curves .
- Stabilization : Add antioxidants (e.g., BHT) or store under inert gas (N) to prevent oxidation of the sulfonyl group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
